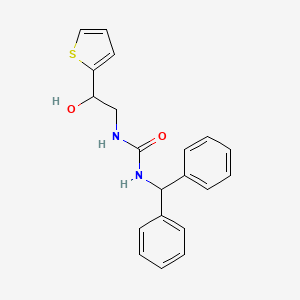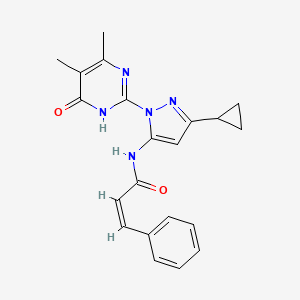![molecular formula C18H19N3O4S B2525159 4-[(3,4-Dimethoxyphenyl)amino]-6,7-Dimethoxychinazolin-2(1H)-thion CAS No. 902579-51-5](/img/new.no-structure.jpg)
4-[(3,4-Dimethoxyphenyl)amino]-6,7-Dimethoxychinazolin-2(1H)-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethoxyphenyl and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, some pyrazoline derivatives have been shown to interact with acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of Action
The interaction between these compounds and their targets often involves binding to the active site of the enzyme or receptor, which can inhibit or enhance the function of the target .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. For instance, inhibition of AchE can lead to an increase in acetylcholine levels, affecting nerve impulse transmission .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, inhibition of AchE can lead to behavioral changes and impaired body movement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs. The choice of solvents and catalysts is also crucial in industrial settings to ensure environmental and economic feasibility .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinazoline core .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: This compound shares the dimethoxyphenyl group but differs in its overall structure and properties.
3,4-Dimethoxyphenethylamine: Another compound with a similar dimethoxyphenyl group, used in different applications.
Uniqueness
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is unique due to its specific quinazoline core and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
902579-51-5 |
|---|---|
Molekularformel |
C18H19N3O4S |
Molekulargewicht |
373.43 |
IUPAC-Name |
4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26) |
InChI-Schlüssel |
RWMUAMGKWKNBKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)



![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2525084.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)




![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
